molecular formula C13H14FNO2 B1529607 Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1419101-08-8

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B1529607
CAS No.: 1419101-08-8
M. Wt: 235.25 g/mol
InChI Key: SEYQHGLGRWYGFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, “Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate”, is 1S/C15H18FNO2/c1-2-19-15(18)13-8-14(16)11-17(10-13)9-12-6-4-3-5-7-12/h3-8,13H,2,9-11H2,1H3 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate serves as a precursor in the synthesis of fluorinated compounds, which are essential in medicinal chemistry due to their unique properties, including increased stability, lipophilicity, and bioavailability. For instance, the compound has been utilized in the synthesis of mono- and difluoronaphthoic acids, which are structural units in several biologically active compounds. These fluorinated naphthoic acids are synthesized through electrophilic fluorination, showcasing the utility of fluorinated intermediates in producing complex fluorinated structures with potential biological applications (Tagat et al., 2002).

Antiproliferative Agents

This compound derivatives have been explored for their antiproliferative activities. Novel derivatives, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, synthesized with various substituted aromatic/heterocyclic acid chlorides, showed potent antiproliferative activity against several carcinoma cells. This research highlights the compound's role in the development of new anticancer agents, underscoring the significance of fluoro-substituted derivatives in therapeutic applications (Prasad et al., 2009).

Photocarboxylation Reactions

The compound also finds applications in photocarboxylation reactions, contributing to the synthesis of carboxylic acids from benzylic C–H bonds with CO2. This process, facilitated by visible-light mediation and metal-free conditions, underscores the role of this compound derivatives in green chemistry by enabling the conversion of CO2 into valuable chemical products. The reaction's efficiency and environmental friendliness highlight its potential in sustainable organic synthesis (Meng et al., 2019).

Properties

IUPAC Name

benzyl 5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYQHGLGRWYGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
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Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
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Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
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Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 5
Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 6
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Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

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